2-Carbamoyl-6-nitrobenzoic Acid

Organic Synthesis Process Chemistry Intermediate Stability

2-Carbamoyl-6-nitrobenzoic acid (also referred to as 6-nitrophthalamic acid or 3-nitrophthalic monoamide) is a disubstituted benzoic acid derivative (C₈H₆N₂O₅, MW: 210.14 g/mol) bearing a carbamoyl group at position 2 and a nitro group at position 6. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the electronic and steric interplay between the electron-withdrawing nitro group and the hydrogen-bond-donating/acceptor carbamoyl group governs its reactivity, regioselectivity in further derivatization, and physicochemical properties.

Molecular Formula C8H6N2O5
Molecular Weight 210.14 g/mol
CAS No. 107990-50-1
Cat. No. B035159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoyl-6-nitrobenzoic Acid
CAS107990-50-1
Molecular FormulaC8H6N2O5
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
InChIInChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
InChIKeyQYLIVYPDIARSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoyl-6-nitrobenzoic Acid (CAS 107990-50-1): Key Physicochemical and Synthetic Landscape for Procurement Decisions


2-Carbamoyl-6-nitrobenzoic acid (also referred to as 6-nitrophthalamic acid or 3-nitrophthalic monoamide) is a disubstituted benzoic acid derivative (C₈H₆N₂O₅, MW: 210.14 g/mol) bearing a carbamoyl group at position 2 and a nitro group at position 6 [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the electronic and steric interplay between the electron-withdrawing nitro group and the hydrogen-bond-donating/acceptor carbamoyl group governs its reactivity, regioselectivity in further derivatization, and physicochemical properties [2]. Its procurement value lies specifically in this 2,6-substitution pattern, which distinguishes it from other nitrobenzoic acid or phthalamic acid isomers used in similar intermediate applications.

Why Generic Substitution Fails for 2-Carbamoyl-6-nitrobenzoic Acid (CAS 107990-50-1) in Research Synthesis


Substituting 2-carbamoyl-6-nitrobenzoic acid with a generic nitrobenzoic acid or unsubstituted phthalamic acid fails because the specific 2,6-substitution pattern uniquely dictates the compound's reactivity, regioselective derivatization potential, and crucial intermediate stability. For instance, the 6-nitro group strongly deactivates the aromatic ring, altering the conditions and yields of subsequent electrophilic substitution or reduction steps compared to non-nitrated or 3-/4-nitrated isomers [1]. Similarly, replacing the compound with 3-nitrophthalic acid (diacid) introduces an additional carboxyl group, fundamentally changing the hydrogen-bond network, solubility, and the chemoselectivity of amide bond formation required in downstream active pharmaceutical ingredient (API) syntheses . Procurement of this exact isomer is therefore mandatory to ensure the fidelity of validated synthetic routes and the reproducibility of patent-specific procedures.

Quantitative Differentiation Evidence for 2-Carbamoyl-6-nitrobenzoic Acid Against Closest Analogs


Synthetic Yield Advantage of Alkaline Hydrolysis Route from 3-Nitrophthalimide

A validated synthetic protocol yields 2-carbamoyl-6-nitrobenzoic acid at 77% via alkaline hydrolysis of 3-nitrophthalimide, a regioselective ring-opening that produces the desired monoamide without detectable diacid contamination [1]. This compares favorably to the synthesis of the isomeric 2-carbamoyl-3-nitrobenzoic acid, which often requires less regioselective nitration steps and can result in lower yields and isomeric mixtures.

Organic Synthesis Process Chemistry Intermediate Stability

HPLC Purity Specification Guaranteeing Batch-to-Batch Consistency

Commercial sources specify a minimum HPLC purity of 98% for 2-carbamoyl-6-nitrobenzoic acid, with moisture content controlled at ≤0.5% [1]. In contrast, generic nitrobenzoic acid intermediates such as 3-nitrobenzoic acid are often supplied at ≥95% purity (GC) without guaranteed moisture limits, introducing variability in stoichiometric calculations for multi-step syntheses.

Quality Control Analytical Chemistry Specifications Compliance

Distinct Physicochemical LogP Profile Compared to 3-Nitrophthalic Acid

2-Carbamoyl-6-nitrobenzoic acid possesses a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 126 Ų [1]. This physicochemical profile is markedly different from its closest diacid analog, 3-nitrophthalic acid, which has a higher TPSA (approx. 152 Ų) due to the extra carboxyl group, and consequently much lower intrinsic permeability. This positions the monoamide-monoacid as a more balanced intermediate for building CNS-accessible fragment libraries.

Drug Design Physicochemical Characterization Lead Optimization

Unambiguous Positional Isomer Identity: Differentiated Reactivity from 2-Carbamoyl-3-nitrobenzoic Acid

The compound 2-carbamoyl-6-nitrobenzoic acid (CAS 107990-50-1) is structurally unequivocal as the 6-nitro isomer, distinguishing it sharply from the regioisomer 2-carbamoyl-3-nitrobenzoic acid (CAS 77326-45-5) . This distinction is not trivial; in patented agrochemical fungicide synthesis (e.g., Dow AgroSciences US2011/301178 A1), the 6-nitro substitution pattern is specifically required to generate active pyrazinyl carboxamide fungicides [1]. Any procurement of the 3-nitro isomer would result in a completely different, presumably inactive, structural analog.

Regioselective Synthesis Isomeric Purity Patent Compliance

High-Value Application Scenarios for Procuring 2-Carbamoyl-6-nitrobenzoic Acid (CAS 107990-50-1)


Agrochemical Fungicide Intermediate Per Dow AgroSciences Patent

Procurement of 2-carbamoyl-6-nitrobenzoic acid is essential for research programs synthesizing pyrazinyl carboxamide fungicides as described in patent US2011/301178 A1 [1]. The compound's specific 2,6-substitution pattern is required to construct the active pharmacophore. Using a different regioisomer (e.g., the 3-nitro or 4-nitro analog) negates the synthetic pathway and invalidates activity data, making CAS 107990-50-1 the only qualified sourcing option for this application.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a low molecular weight (210.14 Da), balanced LogP (0.1), and moderate TPSA (126 Ų), 2-carbamoyl-6-nitrobenzoic acid is an ideal fragment for CNS-focused and orally bioavailable drug discovery libraries [1]. Its procurement is favored over the diacid analog 3-nitrophthalic acid, whose higher polarity and additional carboxyl group limit membrane permeability and restrict its utility in fragment screening collections requiring lead-like physicochemical properties.

Synthesis of 3-Nitroanthranilic Acid via Hofmann Degradation

A validated research application is the use of 2-carbamoyl-6-nitrobenzoic acid as the direct precursor to 3-nitroanthranilic acid (a key intermediate for heterocyclic synthesis) via regioselective Hofmann rearrangement [1]. The high yield (77%) and purity (≥98%) of the starting material directly translate to higher throughput and lower purification burden in this two-step sequence, offering a quantifiable advantage over lower-purity alternatives that would require additional purification.

Regioselective Derivatization Studies in Medicinal Chemistry

The compound's orthogonal functional groups (carboxyl, primary amide, and aryl nitro) allow sequential and chemoselective transformations for building complex, patentable chemical space [1]. The 6-nitro group deactivates the ring, enabling controlled electrophilic substitution at other positions, a feature not achievable with non-nitrated 2-carbamoylbenzoic acid. This makes it a strategic procurement choice for groups focusing on novel heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Carbamoyl-6-nitrobenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.